molecular formula C8H7Br2F B12314896 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

Katalognummer: B12314896
Molekulargewicht: 281.95 g/mol
InChI-Schlüssel: IUYZQKBMFVHPMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with bromine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene typically involves the bromination of 2-(2-bromoethyl)-1-fluorobenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(2-bromoethyl)-1-fluorobenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include brominated and fluorinated benzoic acids.

    Reduction Reactions: Products include partially or fully reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various substrates. The ethyl group provides additional flexibility and steric effects that can modulate the compound’s interactions with biological targets and catalysts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-(2-bromoethyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-2-(2-bromoethyl)-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

    4-Bromo-2-(2-bromoethyl)-1-methylbenzene: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H7Br2F

Molekulargewicht

281.95 g/mol

IUPAC-Name

4-bromo-2-(2-bromoethyl)-1-fluorobenzene

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2

InChI-Schlüssel

IUYZQKBMFVHPMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CCBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.